molecular formula C22H24N4O3S B5556219 N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B5556219
M. Wt: 424.5 g/mol
InChI Key: UCDZGGRIXDWJHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides involves multiple steps with suitable reaction procedures. These compounds are well characterized by various analytical techniques, indicating the complexity and specificity of synthesis processes for these molecules (Boddu et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through single-crystal X-ray diffraction studies, revealing significant details about their conformation and the arrangement of different functional groups. These studies are crucial for understanding the interaction of these molecules with biological targets (Desai et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds typically include steps like conjugate additions, intramolecular acylations, and tautomerization. The specific reactivity of these molecules is guided by their structural features, such as the presence of sulfonyl and acetamide groups (Back & Nakajima, 2000).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of these compounds can vary significantly depending on their specific substituents and overall molecular structure. These properties are critical for determining the compound's suitability for further development in various applications (Karmakar & Baruah, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are essential for the development of these compounds as potential therapeutic agents. Studies have explored their reactions with nitrogen nucleophiles, providing insights into their functional group transformations (Fahim & Ismael, 2021).

Scientific Research Applications

Theoretical Investigation and Molecular Docking Study

A theoretical investigation on antimalarial sulfonamides, including derivatives of N-(phenylsulfonyl)acetamide, was conducted to assess their effectiveness against COVID-19 using computational calculations and molecular docking studies. These sulfonamides displayed significant in vitro antimalarial activity, with certain derivatives exhibiting excellent antimalarial activity due to the presence of quinoxaline moieties. Molecular docking studies also showed these compounds' potential against SARS-CoV-2 main protease and Spike Glycoprotein, highlighting their therapeutic potential beyond antimalarial applications (Fahim & Ismael, 2021).

Detection of Metal Ions in Aqueous Solution

Dansyl-based chemosensors, including derivatives similar to N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, were synthesized for detecting Cu2+ ions in aqueous solutions and zebrafish. These chemosensors demonstrated high selectivity and sensitivity for Cu2+, suggesting their potential in environmental monitoring and biological studies (Chae et al., 2019).

Structural Aspects and Properties of Amide Derivatives

Research on the structural aspects of amide-containing isoquinoline derivatives, related to N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, revealed unique gelation and crystalline solid formation behaviors when treated with various mineral acids. These studies provide insights into the potential use of these compounds in materials science, especially in the formation of gels and crystals with specific structural properties (Karmakar, Sarma, & Baruah, 2007).

Serotonin Receptor Ligands

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, structurally related to N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, were identified as high-affinity ligands for the 5-HT(6) serotonin receptor. Such compounds could serve as potential therapeutic agents for neurological disorders, demonstrating the diverse biomedical applications of these chemical derivatives (Park et al., 2011).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not provided in the available resources.

properties

IUPAC Name

N-[4-[4-(2-methylquinolin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-16-15-22(20-5-3-4-6-21(20)23-16)25-11-13-26(14-12-25)30(28,29)19-9-7-18(8-10-19)24-17(2)27/h3-10,15H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDZGGRIXDWJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-(2-Methyl-quinolin-4-yl)-piperazine-1-sulfonyl]-phenyl}-acetamide

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